1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea
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Overview
Description
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiourea moiety attached to a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 3,4-dichlorophenyl isothiocyanate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-phenylthiourea
- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea
- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-difluorophenyl)thiourea
Uniqueness
The uniqueness of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H9Cl3F3N3S |
---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(3,4-dichlorophenyl)thiourea |
InChI |
InChI=1S/C14H9Cl3F3N3S/c15-9-2-1-8(4-10(9)16)23-13(24)22-6-12-11(17)3-7(5-21-12)14(18,19)20/h1-5H,6H2,(H2,22,23,24) |
InChI Key |
OYBGYDPQXMAFAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
Origin of Product |
United States |
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